molecular formula C14H20BrNO3 B12519425 Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate CAS No. 701939-09-5

Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate

Cat. No.: B12519425
CAS No.: 701939-09-5
M. Wt: 330.22 g/mol
InChI Key: GLBNVQHUKWRLJA-VIFPVBQESA-N
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Description

Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate is a chemical compound with the molecular formula C13H18BrNO3 It is a derivative of carbamic acid and features a tert-butyl group, a bromo-substituted phenyl ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate bromo-substituted phenyl ethyl derivative. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. Common reagents used in the synthesis include tert-butyl carbamate, brominated phenyl ethyl derivatives, and suitable solvents such as dichloromethane or tetrahydrofuran. The reaction may be catalyzed by bases such as triethylamine or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The bromo and methoxy groups on the phenyl ring can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler derivative without the bromo and methoxy substituents.

    Bromo-substituted phenyl ethyl carbamates: Compounds with similar structures but different substituents on the phenyl ring.

    Methoxy-substituted phenyl ethyl carbamates: Compounds with methoxy groups but lacking the bromo substituent

Uniqueness

Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate is unique due to the combination of the bromo and methoxy groups on the phenyl ring, which can confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

701939-09-5

Molecular Formula

C14H20BrNO3

Molecular Weight

330.22 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate

InChI

InChI=1S/C14H20BrNO3/c1-9(16-13(17)19-14(2,3)4)10-6-7-12(18-5)11(15)8-10/h6-9H,1-5H3,(H,16,17)/t9-/m0/s1

InChI Key

GLBNVQHUKWRLJA-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)Br)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

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